An In-depth Technical Guide to the Chemical Properties of Fmoc-beta-(2-quinolyl)-Ala-OH
An In-depth Technical Guide to the Chemical Properties of Fmoc-beta-(2-quinolyl)-Ala-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-beta-(2-quinolyl)-Ala-OH is a specialized amino acid derivative that holds significant promise in the fields of peptide chemistry and drug discovery. The incorporation of the quinoline moiety, a heterocyclic aromatic structure, into a beta-alanine backbone provides unique structural and electronic properties. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its utility as a building block in the design of novel peptides and peptidomimetics. The presence of the bulky and rigid quinolyl group can induce specific conformational constraints in peptide chains, influencing their secondary structure and, consequently, their biological activity. Peptides containing β-amino acids have been shown to exhibit enhanced stability against enzymatic degradation, a crucial attribute for the development of therapeutic peptides.[1]
Core Chemical Properties
Fmoc-beta-(2-quinolyl)-Ala-OH is a white to off-white solid, valued for its high purity in synthetic applications. Its core structure consists of a beta-alanine scaffold where one of the beta-protons is substituted with a 2-quinolyl group. The alpha-amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, which is a base-labile protecting group widely used in solid-phase peptide synthesis (SPPS).
Physicochemical Data
A summary of the key physicochemical properties of Fmoc-beta-(2-quinolyl)-Ala-OH is presented in the table below. This data is essential for its handling, storage, and application in synthetic protocols.
| Property | Value | Reference |
| CAS Number | 214852-56-9 | [2] |
| Molecular Formula | C₂₇H₂₂N₂O₄ | [2] |
| Molecular Weight | 438.48 g/mol | [2] |
| Appearance | White to off-white solid | |
| Purity | ≥98% | [3] |
| Boiling Point | 685.5 ± 55.0 °C (Predicted) | |
| Storage Temperature | 4°C | [3] |
Solubility
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of Fmoc-beta-(2-quinolyl)-Ala-OH. While a complete set of spectra for this specific molecule is not publicly available, representative data from closely related analogs are presented below to provide an understanding of the expected spectral features.
¹H NMR Spectroscopy
The ¹H NMR spectrum of a related compound, Fmoc-beta-Ala-OH, in CDCl₃ shows characteristic signals for the Fmoc group protons, typically in the aromatic region (δ 7.2-7.8 ppm), and the protons of the fluorenyl group's CH and CH₂ groups (δ ~4.2-4.4 ppm). The protons of the beta-alanine backbone appear as multiplets in the aliphatic region (δ ~2.6 and 3.5 ppm). For Fmoc-beta-(2-quinolyl)-Ala-OH, additional signals in the aromatic region corresponding to the quinoline ring protons would be expected.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Based on the spectra of similar compounds like Fmoc-Ala-OH and Fmoc-Gln(Trt)-OH, the carbonyl carbon of the carboxylic acid is expected to resonate around 170-180 ppm, while the carbonyl carbon of the Fmoc group will be in a similar region. The aromatic carbons of the fluorenyl and quinolyl groups will appear in the range of 110-150 ppm. The aliphatic carbons of the beta-alanine backbone and the Fmoc group's CH and CH₂ will be found in the upfield region of the spectrum.[4][5]
FT-IR Spectroscopy
The infrared spectrum is useful for identifying key functional groups. For Fmoc-beta-(2-quinolyl)-Ala-OH, characteristic absorption bands are expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the N-H stretch of the carbamate (~3300 cm⁻¹), the C=O stretch of the carboxylic acid and the carbamate (~1700-1750 cm⁻¹), and the aromatic C=C stretching vibrations of the fluorenyl and quinolyl rings (~1450-1600 cm⁻¹).
Experimental Protocols
Detailed experimental procedures are vital for the successful synthesis and application of Fmoc-beta-(2-quinolyl)-Ala-OH. The following sections provide representative protocols for its synthesis and its use in peptide synthesis.
Synthesis of Fmoc-Protected Beta-Amino Acids (General Protocol)
While a specific protocol for Fmoc-beta-(2-quinolyl)-Ala-OH is not detailed in the literature, a general and widely used method for the Fmoc protection of amino acids is provided below. This can be adapted for the synthesis of the target molecule starting from beta-(2-quinolyl)-alanine.
Materials:
-
beta-(2-quinolyl)-alanine
-
9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium carbonate (Na₂CO₃) or a suitable organic base
-
Dioxane and Water
-
Diethyl ether
-
Ethyl acetate
-
Hydrochloric acid (HCl)
Procedure:
-
The starting amino acid, beta-(2-quinolyl)-alanine, is dissolved in an aqueous solution of sodium carbonate.
-
The solution is cooled in an ice bath.
-
A solution of Fmoc-Cl or Fmoc-OSu in dioxane is added dropwise to the cooled amino acid solution with vigorous stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
-
After the reaction is complete, the mixture is diluted with water and washed with diethyl ether to remove unreacted Fmoc reagent.
-
The aqueous layer is acidified to a pH of approximately 2 with dilute HCl.
-
The precipitated product, Fmoc-beta-(2-quinolyl)-Ala-OH, is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.[6]
Use in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-beta-(2-quinolyl)-Ala-OH is designed for incorporation into peptide chains using standard Fmoc-based solid-phase peptide synthesis protocols.
General SPPS Cycle:
-
Resin Swelling: The solid support resin (e.g., Wang or Rink Amide resin) is swelled in a suitable solvent like DMF.
-
Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed by treatment with a solution of 20% piperidine in DMF.
-
Washing: The resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc-adduct.
-
Amino Acid Coupling: The carboxyl group of Fmoc-beta-(2-quinolyl)-Ala-OH is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA, NMM). The activated amino acid is then added to the resin to form a new peptide bond.
-
Washing: The resin is washed again with DMF to remove excess reagents and by-products.
-
This cycle is repeated for each subsequent amino acid in the desired peptide sequence.
-
Final Cleavage and Deprotection: Once the peptide chain is assembled, it is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers.
Visualizations
General Workflow for Fmoc-SPPS
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-protected amino acids.
Logical Relationship of Fmoc-beta-(2-quinolyl)-Ala-OH in Peptide Design
Caption: Logical relationship of Fmoc-beta-(2-quinolyl)-Ala-OH's structural features to its application in peptide design.
Applications in Research and Drug Development
The unique structural features of Fmoc-beta-(2-quinolyl)-Ala-OH make it a valuable tool for medicinal chemists and peptide scientists. The incorporation of this non-natural amino acid can lead to the development of peptides with novel pharmacological profiles.
-
Peptidomimetics: The quinoline group can mimic the side chains of natural amino acids like tryptophan or phenylalanine, but with altered steric and electronic properties. This can lead to peptidomimetics with improved receptor binding affinity or selectivity.
-
Enzyme Inhibitors: The rigid quinoline structure can be exploited to design potent and selective enzyme inhibitors by targeting specific binding pockets.
-
Antimicrobial Peptides: The introduction of beta-amino acids can enhance the proteolytic stability and, in some cases, the antimicrobial activity of peptides.[1]
-
Molecular Probes: The fluorescent properties of the quinoline ring can be utilized in the development of fluorescently labeled peptides for studying biological processes.
The use of beta-amino acids in peptide design is a promising strategy to create analogs with properties of high interest for medicinal chemistry.[1] Peptides containing beta-amino acids have shown a range of biological functions, including antimicrobial activity and the inhibition of protein-protein interactions.[1]
Conclusion
Fmoc-beta-(2-quinolyl)-Ala-OH is a specialized and valuable building block for the synthesis of novel peptides and peptidomimetics. Its unique combination of a beta-amino acid backbone and a rigid, aromatic quinoline side chain offers researchers the opportunity to design molecules with enhanced stability and potentially novel biological activities. The well-established Fmoc-SPPS methodology allows for its straightforward incorporation into peptide sequences. As the demand for more potent and stable peptide-based therapeutics continues to grow, the application of such custom-designed amino acids will undoubtedly play a crucial role in advancing the field of drug discovery.
References
- 1. Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fmoc-β-(2-quinolyl)-Ala-OH - Bachem AG [bioscience.co.uk]
- 3. chemscene.com [chemscene.com]
- 4. FMOC-Ala-OH(35661-39-3) 13C NMR [m.chemicalbook.com]
- 5. hmdb.ca [hmdb.ca]
- 6. FMOC-b-Ala-OH synthesis - chemicalbook [chemicalbook.com]
